molecular formula C7H4BrClN4S B13156548 4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine

4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine

Cat. No.: B13156548
M. Wt: 291.56 g/mol
InChI Key: BCLDTZCINKGAMS-UHFFFAOYSA-N
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Description

4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 3-position and a triazine ring substituted with a chlorine atom at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine typically involves the following steps:

    Synthesis of 3-bromothiophene: This can be achieved by bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of 4-(3-Bromothiophen-2-YL)-1,3,5-triazine: This step involves the cyclization of 3-bromothiophene with cyanuric chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can yield sulfoxides or sulfones.

Scientific Research Applications

4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine depends on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromothiophen-2-YL)-6-chloro-1,3,5-triazin-2-amine is unique due to the combination of the bromothiophene and chlorotriazine moieties, which confer distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C7H4BrClN4S

Molecular Weight

291.56 g/mol

IUPAC Name

4-(3-bromothiophen-2-yl)-6-chloro-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4BrClN4S/c8-3-1-2-14-4(3)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

BCLDTZCINKGAMS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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